molecular formula C7H10N2O B3030466 5-(2-Aminoethyl)pyridin-2(1H)-one CAS No. 910400-60-1

5-(2-Aminoethyl)pyridin-2(1H)-one

Cat. No.: B3030466
CAS No.: 910400-60-1
M. Wt: 138.17
InChI Key: BWPNHPUSOYZHGJ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an aminoethyl group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with ethylenediamine under reflux conditions to form the intermediate 2-(2-aminoethyl)pyridine. This intermediate is then subjected to oxidation using an appropriate oxidizing agent such as potassium permanganate or hydrogen peroxide to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Aminoethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the keto group can participate in redox reactions or act as a nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)pyridine
  • 2-(2-Aminomethyl)pyridine
  • 2-(2-Aminoethyl)pyrimidine

Uniqueness

5-(2-Aminoethyl)pyridin-2(1H)-one is unique due to the presence of both an aminoethyl group and a keto group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

5-(2-aminoethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-3-6-1-2-7(10)9-5-6/h1-2,5H,3-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPNHPUSOYZHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680595
Record name 5-(2-Aminoethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910400-60-1
Record name 5-(2-Aminoethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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